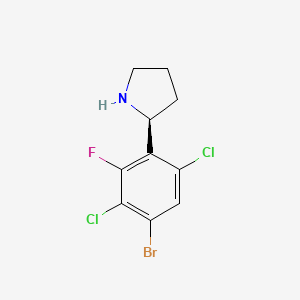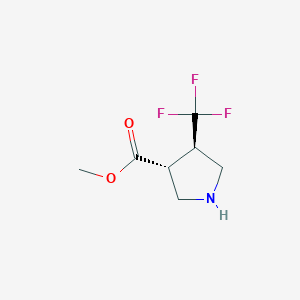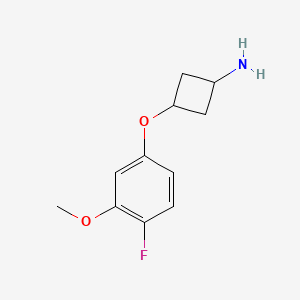
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine is a chemical compound with the molecular formula C11H14FNO2 It is a cyclobutanamine derivative, characterized by the presence of a fluoro and methoxy group on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine typically involves the reaction of 4-fluoro-3-methoxyphenol with cyclobutanone in the presence of a base to form the intermediate 3-(4-Fluoro-3-methoxyphenoxy)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-carboxylic acid.
Reduction: Formation of 3-(4-Hydroxy-3-methoxyphenoxy)cyclobutan-1-amine.
Substitution: Formation of 3-(4-Amino-3-methoxyphenoxy)cyclobutan-1-amine.
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenoxy ring can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoro-2-methoxyphenoxy)cyclobutan-1-amine
- 3-(3-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine
- 3-(4-Trifluoromethylphenoxy)cyclobutan-1-amine
Uniqueness
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine is unique due to the specific positioning of the fluoro and methoxy groups on the phenoxy ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group can enhance its metabolic stability and binding affinity to biological targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-(4-fluoro-3-methoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-6-8(2-3-10(11)12)15-9-4-7(13)5-9/h2-3,6-7,9H,4-5,13H2,1H3 |
InChI Key |
HVEKPIMBOGFEQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CC(C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


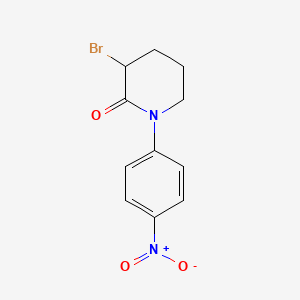
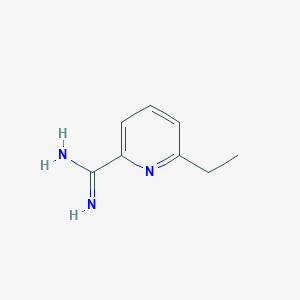
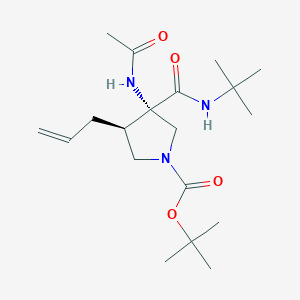
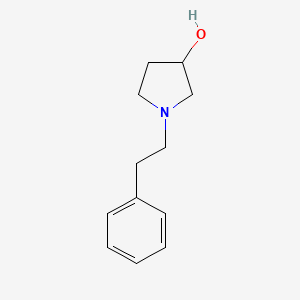
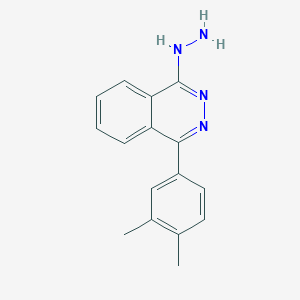
![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
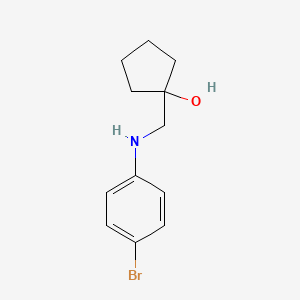
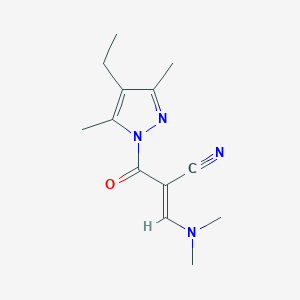
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
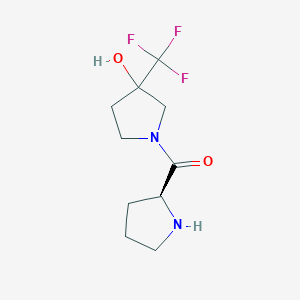
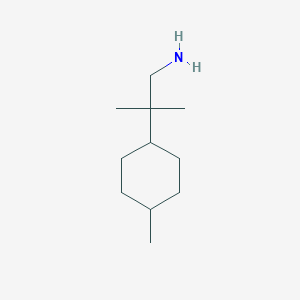
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)
